molecular formula C14H11N3O2 B8809554 6-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine CAS No. 842-73-9

6-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine

Cat. No. B8809554
CAS RN: 842-73-9
M. Wt: 253.26 g/mol
InChI Key: PCHSIVKWNPZZPW-UHFFFAOYSA-N
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Description

6-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C14H11N3O2 and its molecular weight is 253.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

842-73-9

Product Name

6-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

6-methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11N3O2/c1-10-2-7-14-15-13(9-16(14)8-10)11-3-5-12(6-4-11)17(18)19/h2-9H,1H3

InChI Key

PCHSIVKWNPZZPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

59.5 g (0.2 mole) of 1-bromo-2-(4-nitrophenyl)-2-ethanone, 21.6 g (0.2 mole) of 2-amino-5-methylpyridine and 34 g of sodium bicarbonate are reacted in 200 ml of 95% strength ethanol. Stirring and refluxing are maintained for 3 hours, and the reaction mixture is then cooled and the ethanol evaporated off under reduced pressure. The evaporation residue is stirred in 700 ml of water at 70° C. for 3 hours, and the insoluble material is then filtered off, washed with 50 ml of ethanol and then ether and dried. M.p. 237°-239° C.
Quantity
59.5 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-amino-5-picoline (0.88 g, 8.19 mmol) and 2-bromo-4′-nitroacetophenone (2.0 g, 8.19 mmol) in EtOH (50 ml) was heated under reflux for 17 h. The reaction mixture was allowed to cool and sodium bicarbonate (840 mg, 9.99 mmol) was added and heating was continued for 18 h. On cooling to room temperature, the solvent was removed under reduced pressure and the residue was purified by flash chromatography (1:1 Hexane/EtOAc) to give the title compound (0.84 g, 40%) as a yellow solid.
Quantity
0.88 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
840 mg
Type
reactant
Reaction Step Two
Yield
40%

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